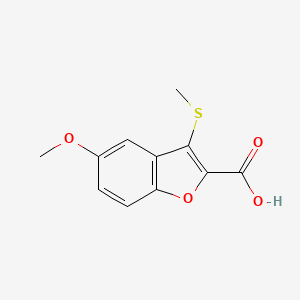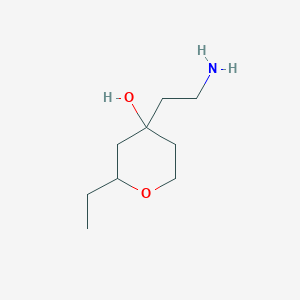
4-(2-Aminoethyl)-2-ethyloxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-2-ethyloxan-4-ol is an organic compound that features both an amino group and an ethyl group attached to an oxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-ethyloxan-4-ol typically involves the reaction of ethylene oxide with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong base like sodium hydroxide, to facilitate the opening of the oxirane ring and subsequent attachment of the aminoethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-ethyloxan-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of aminoethyl derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-2-ethyloxan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-ethyloxan-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their structure and function. The ethyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)aniline: This compound has a similar aminoethyl group but differs in the aromatic ring structure.
2-(4-Aminophenyl)ethylamine: Another similar compound with an aminoethyl group attached to a phenyl ring.
Uniqueness
4-(2-Aminoethyl)-2-ethyloxan-4-ol is unique due to its oxan ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the oxan ring’s properties are advantageous.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-ethyloxan-4-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-8-7-9(11,3-5-10)4-6-12-8/h8,11H,2-7,10H2,1H3 |
InChI Key |
MRMOPTJNMJMAJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCO1)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3R)-piperidin-3-yl]-3-propylurea](/img/structure/B15257519.png)

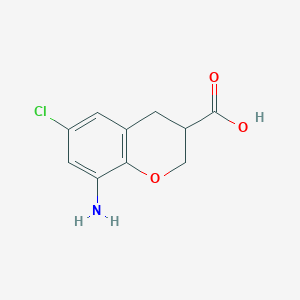
![[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B15257528.png)

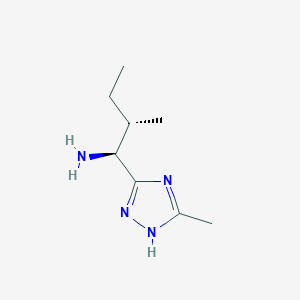
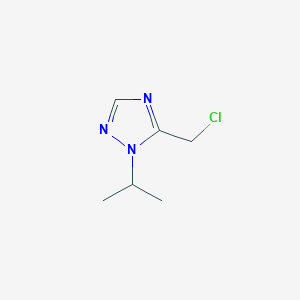
![2-(Bromomethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B15257554.png)
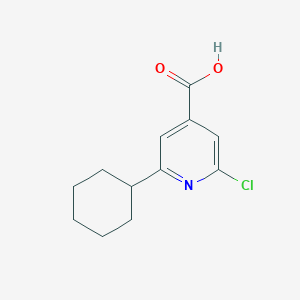
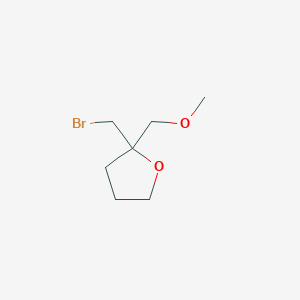
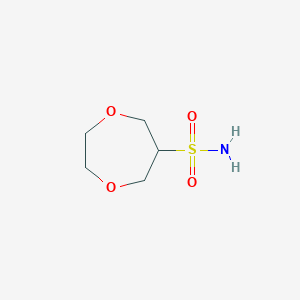
![4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B15257584.png)
